ethyl 5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazole-1-carboxylate
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Overview
Description
Ethyl 5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazole-1-carboxylate is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group, a hydroxy group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazole-1-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Esterification: The carboxylic acid group is esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of azide or nitrile derivatives.
Scientific Research Applications
Ethyl 5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromophenyl and hydroxy groups allows it to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Ethyl 5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazole-1-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate: Similar in structure but with a pyrrole ring instead of a pyrazole ring.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Contains additional functional groups and exhibits different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3/c1-3-19-12(17)16-13(18,8-9(2)15-16)10-4-6-11(14)7-5-10/h4-7,18H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFSKBNCSORWAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C(CC(=N1)C)(C2=CC=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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